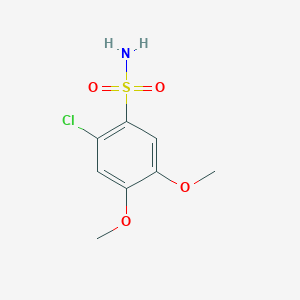
3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミド
概要
説明
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanamide is a chemical compound with the molecular formula C5H7BrN4O. It belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学的研究の応用
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
作用機序
Target of Action
Compounds from the 1,2,4-triazole family, to which this compound belongs, have been reported to inhibit various enzymes and receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets by accepting and transferring acyl groups in synthetic reactions .
Biochemical Pathways
1,2,4-triazoles are known to be involved in a variety of biochemical reactions, including the synthesis of esters .
Result of Action
1,2,4-triazoles have been reported to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall biochemical reaction. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Furthermore, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation rate may vary depending on factors such as temperature, pH, and exposure to light. Over time, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may exhibit changes in its biochemical activity, potentially leading to alterations in cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can influence the balance of metabolic pathways, potentially shifting the equilibrium towards specific biochemical reactions .
Transport and Distribution
The transport and distribution of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can bind to intracellular proteins, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide plays a critical role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized derivatives, and reduced amine derivatives .
類似化合物との比較
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Shares the triazole ring and bromine atom but lacks the propanamide group.
5-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and biological activities.
1,2,4-Triazole-3-propanamide: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanamide is unique due to the presence of both the bromine atom and the propanamide group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEKKCJPITVCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270825 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-37-2 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
